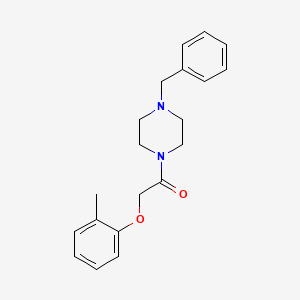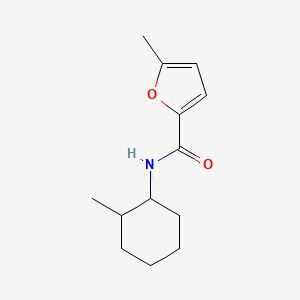![molecular formula C26H39N3O3 B6093645 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide](/img/structure/B6093645.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways due to its multiple functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” would likely involve multiple steps, including:
Formation of the pyrrolidine ring: This could be achieved through a cyclization reaction involving an appropriate precursor.
Attachment of the chromenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the chromenyl moiety to the piperidine ring.
Formation of the amide bond: The final step would involve the formation of the amide bond, possibly through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” could undergo various chemical reactions, including:
Oxidation: The methoxy group on the chromenyl ring could be oxidized to form a hydroxyl group.
Reduction: The amide bond could be reduced to form an amine.
Substitution: The ethyl group on the pyrrolidine ring could be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide could be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride could be employed.
Substitution: Various alkyl halides or aryl halides could be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
The compound “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and potential biological activity.
Pharmacology: Study of its interactions with various biological targets, such as receptors or enzymes.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound could act as an agonist or antagonist at specific receptors.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.
Modulation of signaling pathways: The compound could influence cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide
- **N-[(1-methylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide
Uniqueness
The unique combination of functional groups in “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide” sets it apart from similar compounds. Its potential for diverse chemical reactions and interactions with biological systems makes it a valuable compound for further research.
Propiedades
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[(8-methoxy-2H-chromen-3-yl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O3/c1-3-29-13-5-7-23(29)17-27-25(30)10-9-20-11-14-28(15-12-20)18-21-16-22-6-4-8-24(31-2)26(22)32-19-21/h4,6,8,16,20,23H,3,5,7,9-15,17-19H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNZHPBDOZVAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCC2CCN(CC2)CC3=CC4=C(C(=CC=C4)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-phenoxyethanone](/img/structure/B6093572.png)
![3-[4-[(4-Methoxyphenyl)methyl]-3-oxopiperazine-1-carbonyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6093581.png)
![N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide](/img/structure/B6093589.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6093599.png)

![1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6093616.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6093624.png)
![2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid](/img/structure/B6093630.png)
![7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B6093637.png)
![2-[1-(2-fluorobenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6093647.png)
![11-[(3-Methylthiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B6093654.png)

![N-[1-(3-isoxazolyl)ethyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6093665.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-oxo-1-indanecarboxamide](/img/structure/B6093678.png)
